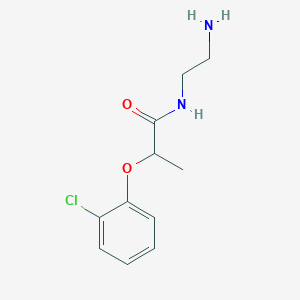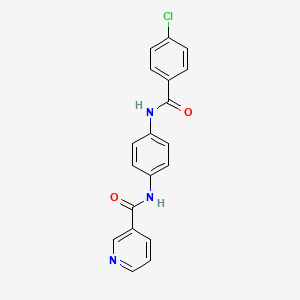![molecular formula C12H14BrNO3 B6641896 (2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid](/img/structure/B6641896.png)
(2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid, also known as BPPA, is a chemical compound that belongs to the class of non-proteinogenic amino acids. It is a synthetic compound that has been used in scientific research for its potential therapeutic properties. BPPA is known to have a unique structure that makes it an interesting compound for studying the mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of (2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid is not fully understood, but it is believed to modulate the activity of certain enzymes and receptors in the body. (2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer. It has also been shown to activate the G protein-coupled receptor GPR35, which is involved in various physiological processes.
Biochemical and Physiological Effects:
(2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo studies. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins in macrophages and cancer cells. (2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, its synthesis method is complex and requires the use of toxic reagents such as DIC and HOBt. Additionally, (2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid has limited commercial availability, which can make it difficult to obtain for some researchers.
Direcciones Futuras
There are several future directions for the study of (2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid. One potential direction is to investigate its potential therapeutic properties in neurological disorders such as Alzheimer's disease and Parkinson's disease. (2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid has been shown to have neuroprotective properties in animal models, and further studies could explore its potential as a treatment for these diseases. Another future direction is to investigate the structure-activity relationship of (2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid and its derivatives to identify more potent and selective compounds for therapeutic use.
Métodos De Síntesis
(2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid can be synthesized by the reaction of 3-bromophenylalanine with N-tert-butoxycarbonyl-L-proline in the presence of diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane. The reaction yields (2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid as a white solid in high purity.
Aplicaciones Científicas De Investigación
(2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid has been used in scientific research as a tool to study the mechanism of action and physiological effects of non-proteinogenic amino acids. It has been studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurological disorders. (2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo studies.
Propiedades
IUPAC Name |
(2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-8(12(16)17)14-11(15)6-5-9-3-2-4-10(13)7-9/h2-4,7-8H,5-6H2,1H3,(H,14,15)(H,16,17)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNRUSRIFKXWJW-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CCC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea](/img/structure/B6641830.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B6641834.png)
![1-[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-2-[methyl(propan-2-yl)amino]ethanone](/img/structure/B6641842.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(3-methylfuran-2-yl)methanone](/img/structure/B6641847.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B6641853.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6641860.png)
![1-[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-3-methylbut-2-en-1-one](/img/structure/B6641863.png)


![2-[4-(4-Methoxyphenyl)butanoylamino]butanedioic acid](/img/structure/B6641881.png)
![(2S)-2-[(2-methoxycarbonylphenyl)sulfonylamino]propanoic acid](/img/structure/B6641891.png)
![(2S)-2-[[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B6641901.png)
![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641909.png)
![(2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B6641913.png)